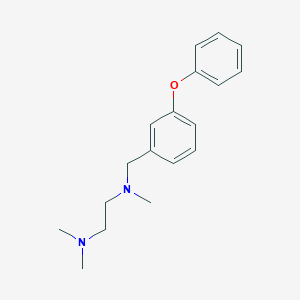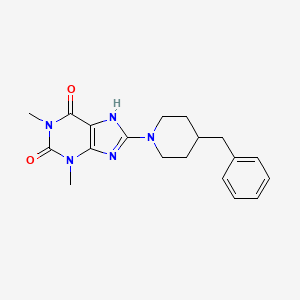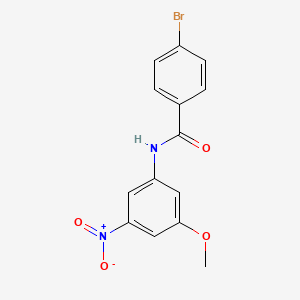
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine, also known as TAME, is a chemical compound that has been extensively studied for its potential use in scientific research. TAME is a diamine derivative that has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to a number of interesting biochemical and physiological effects.
作用機序
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine is primarily related to its ability to inhibit acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that is involved in a number of important physiological processes. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission and potentially beneficial effects on cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to enhanced cholinergic neurotransmission, which has been shown to have a number of interesting effects on cognitive function. In addition, this compound has also been shown to have potential anti-inflammatory effects, which may be related to its ability to inhibit the enzyme cyclooxygenase-2.
実験室実験の利点と制限
One of the main advantages of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine for lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in a number of different contexts. In addition, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of interesting future directions for research involving N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine. One potential avenue of investigation is the development of new and more potent acetylcholinesterase inhibitors based on the structure of this compound. In addition, this compound may also have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's, and further research in this area could be fruitful. Finally, there may also be interesting applications of this compound in the development of new anti-inflammatory drugs, as its inhibition of cyclooxygenase-2 could be useful in this context.
合成法
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine can be synthesized through a number of different methods, but one of the most common involves the reaction of 3-phenoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified through a number of different techniques, including recrystallization and column chromatography.
科学的研究の応用
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and biochemistry. One of the most interesting applications of this compound has been in the study of acetylcholinesterase, as it has been shown to be a potent inhibitor of this enzyme. This inhibition can lead to a number of interesting effects, including the enhancement of cholinergic neurotransmission and the potential treatment of diseases such as Alzheimer's.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19(2)12-13-20(3)15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPCMQMADBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)

![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)